1,1'-Methylenebis(4-methylpiperidine)

描述

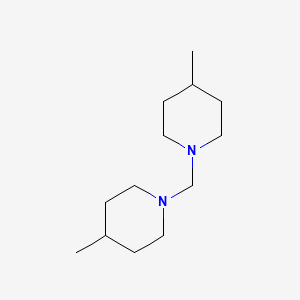

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1-[(4-methylpiperidin-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEMDRHYEPQKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CN2CCC(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213805 | |

| Record name | 1,1'-Methylenebis(4-methylpiperidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63963-56-4 | |

| Record name | 1,1′-Methylenebis[4-methylpiperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63963-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis(4-methylpiperidine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063963564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Methylenebis(4-methylpiperidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis(4-methylpiperidine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Methodological Advancements for 1,1 Methylenebis 4 Methylpiperidine and Analogous Compounds

Alkylation-Based Synthetic Routes for Bis-Piperidine Formation

Alkylation strategies represent a fundamental approach to constructing the methylene (B1212753) bridge between two piperidine (B6355638) units. These methods typically involve the reaction of a piperidine derivative with a one-carbon electrophile.

Exploration of Condensation Reactions with Formaldehyde (B43269) and Related Methylene Precursors

The condensation reaction of secondary amines, such as 4-methylpiperidine (B120128), with formaldehyde is a direct and common method for the synthesis of aminals like 1,1'-Methylenebis(4-methylpiperidine). This reaction is a specific example of the broader Mannich-type condensation. oregonstate.edu The process involves the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then reacts with a second molecule of the amine to form the stable bis-piperidine product and water.

The reaction is often carried out in a suitable solvent, and the equilibrium can be driven towards the product by removing water. The reactivity of formaldehyde makes it a highly effective methylene precursor for this transformation. nih.gov Analogous compounds can be synthesized using substituted formaldehydes or other methylene precursors, allowing for structural diversity in the bridging unit.

Investigating Reactivity with Methylene Dihalides in Nucleophilic Substitution

An alternative alkylation approach involves the use of methylene dihalides, such as dichloromethane (B109758) or dibromomethane, in a nucleophilic substitution reaction with 4-methylpiperidine. rsc.org In this method, two molecules of the piperidine derivative displace the two halide atoms from the methylene dihalide, forming the desired bis-piperidine structure.

This reaction typically proceeds via a sequential nucleophilic substitution mechanism. The first substitution results in the formation of a 1-(halomethyl)-4-methylpiperidine intermediate, which then undergoes a second substitution by another molecule of 4-methylpiperidine. The choice of the halogen can influence the reactivity, with iodides generally being more reactive than chlorides or bromides. nih.gov The reaction conditions, such as solvent and temperature, are critical for achieving good yields and minimizing the formation of side products.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Methylpiperidine | Formaldehyde | 1,1'-Methylenebis(4-methylpiperidine) | Condensation |

| 4-Methylpiperidine | Dichloromethane | 1,1'-Methylenebis(4-methylpiperidine) | Nucleophilic Substitution |

Transamination Methodologies Utilizing Diaminomethane Derivatives

Transamination reactions offer a biocatalytic or chemical approach to the synthesis of bis-piperidine compounds. While direct transamination to form 1,1'-Methylenebis(4-methylpiperidine) is less common, related methodologies can be employed. For instance, transaminases can be used to synthesize chiral piperidine derivatives from corresponding ketones, which could then be subjected to methylene bridging reactions. researchgate.netgoogle.com

More directly, though less explored for this specific compound, is the reaction of a piperidine derivative with a diaminomethane derivative in a transamination-like exchange reaction. The thermodynamics of such transamination reactions can be influenced by the nature of the amines and the solvent used. researchgate.net This approach could potentially offer a milder alternative to traditional alkylation methods, although its efficiency for the synthesis of 1,1'-Methylenebis(4-methylpiperidine) is not well-documented in the literature.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Systematic optimization is key to maximizing product yield and selectivity while minimizing reaction times and the formation of impurities.

Systematic Study of Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can significantly impact the outcome of the synthesis of 1,1'-Methylenebis(4-methylpiperidine). Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the position of chemical equilibria. nih.govconicet.gov.ar For condensation reactions with formaldehyde, a solvent that allows for the efficient removal of water, such as toluene (B28343) or by using a Dean-Stark apparatus, can drive the reaction to completion.

In nucleophilic substitution reactions with methylene dihalides, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction rate by solvating the cation while leaving the nucleophile relatively free. acs.org However, the choice of solvent must also consider potential side reactions. A systematic study comparing a range of solvents with varying polarities and proticities is essential for identifying the optimal medium for a specific synthetic method. conicet.gov.ar For instance, studies on related reactions have shown that solvents like 1,4-dioxane (B91453) can sometimes provide better yields compared to DMF or THF. acs.org

| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes on Application |

| Toluene | 2.4 | 111 | Good for azeotropic removal of water in condensation reactions. |

| Dimethylformamide (DMF) | 36.7 | 153 | Polar aprotic solvent, can accelerate SN2 reactions. |

| Acetonitrile | 37.5 | 82 | Polar aprotic solvent, often used in nucleophilic substitutions. |

| 1,4-Dioxane | 2.2 | 101 | Can be an effective solvent for some coupling reactions. acs.org |

| Ethanol | 24.6 | 78 | Protic solvent, can participate in hydrogen bonding. |

Development and Application of Catalytic Systems for Efficient Synthesis

The use of catalysts can dramatically improve the efficiency and selectivity of the synthesis of bis-piperidine compounds. For condensation reactions, acid or base catalysis can accelerate the reaction rate. An acidic catalyst can protonate the formaldehyde, making it more electrophilic, while a basic catalyst can deprotonate the piperidine, increasing its nucleophilicity.

In the context of related piperidine syntheses, various metal catalysts, including palladium, iridium, and cobalt complexes, have been employed to facilitate cyclization and functionalization reactions. nih.govchemrxiv.orgorganic-chemistry.org For instance, palladium catalysts are effective in Suzuki coupling reactions to form C-C bonds with piperidine rings. organic-chemistry.org While not directly applied to the methylene bridging step of 1,1'-Methylenebis(4-methylpiperidine), the principles of catalysis in piperidine chemistry suggest that the development of specific catalysts for this transformation could lead to milder reaction conditions and improved yields. For example, metal triflates like scandium triflate have been shown to be effective catalysts in nucleophilic substitution reactions of piperidine derivatives. researchgate.net

Strategies for Stereoselective Synthesis of Substituted Bis-Piperidines

The stereoselective synthesis of substituted bis-piperidines, which are molecules containing two piperidine rings, presents a significant challenge in organic chemistry. The complexity arises from the need to control stereocenters on both heterocyclic rings, which may be identical or different. While direct stereoselective methods for simple structures like 1,1'-Methylenebis(4-methylpiperidine) are not extensively documented due to the achiral nature of the formaldehyde bridge and the typical use of racemic or achiral 4-methylpiperidine, the principles for constructing complex chiral bis-piperidine frameworks are well-established, particularly in the context of natural product synthesis. mdpi.com These strategies generally fall into two categories: the coupling of pre-synthesized chiral piperidine units or the diastereoselective construction of the second piperidine ring onto a chiral piperidine template.

A foundational approach involves the synthesis of enantiomerically pure substituted piperidines, which are then coupled. Numerous methods exist for the stereoselective synthesis of single piperidine rings. rsc.org These include:

Hydrogenation of Substituted Pyridines: Asymmetric hydrogenation of pyridine (B92270) derivatives using chiral catalysts can yield highly enantiomerically enriched piperidines. nih.gov

Cyclization Reactions: Intramolecular cyclization of chiral precursors is a powerful tool. For instance, the reductive cyclization of amino acetals derived from a diastereoselective nitro-Mannich reaction can produce piperidines with three contiguous stereocenters. researchgate.net

Multi-component Reactions: A three-component vinylogous Mannich-type reaction has been developed, inspired by biosynthesis, to assemble multi-substituted chiral piperidines from simple starting materials. scispace.comrsc.org This method provides a versatile intermediate that can be further elaborated. scispace.com

Once a chiral substituted piperidine is obtained, the formation of the bis-piperidine linkage can be achieved. For N-alkylidene-bis-amines like 1,1'-Methylenebis(4-methylpiperidine), this typically involves the condensation reaction with an aldehyde or its equivalent. The reaction of two equivalents of a chiral secondary piperidine with one equivalent of formaldehyde would yield the corresponding methylene-bridged bis-piperidine. The stereochemical outcome of this coupling would depend on the stereochemistry of the starting piperidines. If a single enantiomer of a chiral piperidine is used, the resulting bis-piperidine will be a meso-compound or a single diastereomer, depending on the substitution pattern.

More complex strategies are employed for the synthesis of tetracyclic bis-piperidine alkaloids, which feature two piperidine rings linked by macrocyclic bridges. mdpi.com In these syntheses, modular approaches are often favored. For example, a key intermediate such as an alkylidene dihydropyridine (B1217469) can undergo a ring-closing metathesis (RCM) followed by a diastereoselective hydrogenation to construct the bis-piperidine core with controlled stereochemistry. mdpi.com These advanced methods highlight the importance of carefully planned, stepwise construction to control the multiple stereocenters present in such intricate molecules.

The table below summarizes various stereoselective methods applicable to the synthesis of chiral piperidine precursors.

| Method | Description | Key Features | Reference(s) |

| Asymmetric Hydrogenation | Catalytic reduction of substituted pyridines using chiral metal complexes (e.g., Rh, Ru, Pd) and ligands. | High enantioselectivity, applicable to a range of substrates. | nih.gov |

| Diastereoselective Cyclization | Intramolecular cyclization of acyclic precursors containing stereocenters that direct the formation of new stereocenters on the ring. | Control over relative stereochemistry. | researchgate.net |

| SAMP/RAMP Hydrazone Method | 1,2-addition of organometallic reagents to the C=N double bond of chiral aldehyde hydrazones, followed by cyclization. | Provides access to various enantiomerically pure alkaloids. | marz-kreations.com |

| Vinylogous Mannich Reaction | A three-component reaction using a dienolate, an aldehyde, and a chiral amine to form a chiral dihydropyridinone intermediate. | Convergent, builds complexity rapidly, inspired by biosynthesis. | scispace.comrsc.org |

| Nitro-Mannich Reaction | Diastereoselective reaction between nitroalkanes and imines to create β-nitro-amines, which are then reductively cyclized. | Forms piperidines with contiguous stereocenters. | researchgate.net |

Scalability and Process Intensification in Industrial Synthesis

The industrial-scale synthesis of chemical compounds like 1,1'-Methylenebis(4-methylpiperidine) requires robust, efficient, and cost-effective processes. Scalability and process intensification are key principles in achieving these goals, focusing on transitioning a laboratory-scale synthesis to large-scale production while minimizing costs, waste, and safety risks. mdpi.com

The synthesis of 1,1'-Methylenebis(4-methylpiperidine) is fundamentally an aminal formation, resulting from the condensation of two equivalents of 4-methylpiperidine with one equivalent of formaldehyde.

2 (C₆H₁₃N) + CH₂O → C₁₃H₂₆N₂ + H₂O

The scalability of this process depends on several factors, including the availability and cost of raw materials, the efficiency of the reaction, and the ease of purification. The precursor, 4-methylpiperidine, is a commercially available compound. sigmaaldrich.com Its large-scale production would likely follow established routes for piperidine synthesis, such as the catalytic hydrogenation of the corresponding picoline (4-methylpyridine).

Process Intensification (PI) aims to achieve dramatic improvements in manufacturing and processing by developing smaller, cleaner, and more energy-efficient technologies. mdpi.com For the synthesis of 1,1'-Methylenebis(4-methylpiperidine), several PI strategies could be implemented:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems offers significant advantages. frontiersin.org Microreactors or packed-bed reactors provide superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for exothermic reactions like aminal formation. mdpi.com This allows for a smaller reactor footprint and reduced capital costs. orientjchem.org

In-Situ Product Removal: The condensation reaction produces water as a byproduct. Removing water from the reaction mixture as it forms (e.g., through reactive distillation or by using a dehydrating agent) can shift the equilibrium towards the product, increasing conversion and yield. mdpi.com This integration of reaction and separation into a single unit is a core concept of process intensification. mdpi.com

Advanced Catalysis: While the reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the rate. The use of solid, recyclable catalysts (e.g., zeolites, ion-exchange resins) in a fixed-bed flow reactor simplifies catalyst separation and reuse, reducing waste and downstream processing costs compared to homogeneous catalysts. mdpi.com

Alternative Energy Sources: The use of non-conventional energy sources like ultrasound can enhance mixing and reaction rates, potentially leading to shorter reaction times and lower energy consumption. frontiersin.org

The table below outlines key considerations for scaling up the synthesis of 1,1'-Methylenebis(4-methylpiperidine) and potential process intensification strategies.

| Parameter | Conventional Batch Process | Intensified Flow Process | Benefits of Intensification |

| Reactor Type | Large stirred-tank reactor | Microreactor, packed-bed reactor, or spinning disk reactor. orientjchem.org | Improved heat/mass transfer, better safety, smaller footprint, lower capital cost. |

| Reaction Time | Several hours | Minutes to seconds | Increased throughput, reduced operating costs. |

| Byproduct Removal | Post-reaction workup (e.g., distillation) | In-situ removal (e.g., reactive distillation, membrane pervaporation). mdpi.com | Higher conversion, simplified purification, reduced waste. |

| Catalyst | Homogeneous acid/base (if used) | Heterogeneous catalyst in a fixed bed. mdpi.com | Easy separation and recycling, cleaner product stream. |

| Process Control | Manual or semi-automated | Fully automated with Process Analytical Technology (PAT) | Tighter control over critical parameters, consistent product quality. |

| Overall Efficiency | Moderate space-time yield | High space-time yield | Significantly higher productivity per unit volume. |

By applying these principles of scalability and process intensification, the industrial production of 1,1'-Methylenebis(4-methylpiperidine) and analogous compounds can be made more sustainable, economical, and safer, meeting the demands of modern chemical manufacturing. hovione.comnih.gov

Elucidation of Chemical Reactivity and Rational Design of Derivatives

Investigations into the Diverse Chemical Transformations of the Bis-Amine Moiety

The reactivity of 1,1'-Methylenebis(4-methylpiperidine) is largely dictated by the presence of the two tertiary amine functionalities and the connecting methylene (B1212753) bridge. These sites are susceptible to a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Mechanistic Studies of Oxidation Reactions Leading to N-Oxide Formation

The oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation in organic chemistry. youtube.com In the case of 1,1'-Methylenebis(4-methylpiperidine), the two nitrogen atoms can be oxidized to form the corresponding mono-N-oxide or di-N-oxide. The reaction typically proceeds via the nucleophilic attack of the nitrogen atom on an oxygen-transfer agent.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxycarboxylic acids (like m-CPBA), and potassium permanganate. The mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic oxygen atom of the oxidant. For a bis-amine like 1,1'-Methylenebis(4-methylpiperidine), the oxidation can occur in a stepwise manner. The formation of the mono-N-oxide would likely decrease the nucleophilicity of the second nitrogen atom due to inductive effects, potentially requiring harsher conditions for the formation of the di-N-oxide.

Catalytic methods for the oxidation of tertiary amines to N-oxides have also been developed, employing catalysts such as rhenium-based complexes in the presence of an oxygen source like sodium percarbonate. nii.ac.jp Flavin-catalyzed oxidations with hydrogen peroxide also offer a mild and effective route. nih.gov The use of platinum(II) complexes as catalysts for oxidation with hydrogen peroxide has been shown to be effective for various tertiary amines. capes.gov.br

Table 1: Common Reagents for the Oxidation of Tertiary Amines to N-Oxides

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Often used in water or alcoholic solvents. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Typically in chlorinated solvents like dichloromethane (B109758) (DCM) at low temperatures. |

| Potassium Permanganate (KMnO₄) | In a suitable solvent, often with controlled temperature. |

| Sodium Percarbonate with Rhenium Catalysts | Mild reaction conditions. nii.ac.jp |

| Flavin Catalysts with H₂O₂ | Mild and highly effective. nih.gov |

| Pt(II) Catalysts with H₂O₂ | Mild conditions, particularly for electron-rich tertiary amines. capes.gov.br |

Analysis of Reduction Pathways and Functional Group Interconversions

The reduction of 1,1'-Methylenebis(4-methylpiperidine) is less straightforward than its oxidation. The C-N bonds within the piperidine (B6355638) rings are generally stable to reduction under standard conditions. However, the aminal-like linkage (N-CH₂-N) presents a potential site for reductive cleavage.

Aminals can be susceptible to cleavage under acidic conditions, forming an iminium ion and a secondary amine. The resulting iminium ion could then be reduced by a suitable reducing agent. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are known to reduce amides and imines to amines. youtube.comorgosolver.comucalgary.calibretexts.orgchemistrysteps.com The mechanism of LiAlH₄ reduction of amides involves the initial formation of a tetrahedral intermediate, followed by the elimination of an oxygen-containing leaving group to form an iminium ion, which is then rapidly reduced. ucalgary.ca A similar pathway could be envisioned for the reductive cleavage of the N-CH₂-N bridge in 1,1'-Methylenebis(4-methylpiperidine), particularly if the reaction is initiated by coordination of a Lewis acid to one of the nitrogen atoms.

It is important to note that the piperidine rings themselves are the result of the reduction of pyridine (B92270) rings. The hydrogenation of substituted pyridines is a common method for the synthesis of piperidine derivatives. mdpi.com

Characterization of Substitution Reactions at the Methylene Bridge

The methylene bridge in 1,1'-Methylenebis(4-methylpiperidine) is generally not considered an "active methylene" group because it is not flanked by strong electron-withdrawing groups. nih.gov Therefore, direct deprotonation and subsequent substitution at this position are challenging under standard conditions.

However, reactions involving the cleavage of the aminal linkage could lead to functionalization. For instance, reaction with a strong acid could generate a 4-methylpiperidine (B120128) and an N-formyl-4-methylpiperidine precursor (an iminium ion), which could then be trapped by a nucleophile.

Alternatively, reactions that proceed via radical intermediates could potentially lead to substitution at the methylene bridge. However, such reactions are less common and would require specific radical initiators and conditions.

Synthesis and Characterization of Novel 1,1'-Methylenebis(4-methylpiperidine) Derivatives

The synthesis of derivatives of 1,1'-Methylenebis(4-methylpiperidine) can be approached by modifying the piperidine rings or the methylene bridge, or by synthesizing the entire molecule from functionalized precursors.

Systematic Structural Modifications of the Piperidine Rings and Methylene Bridge

Modifications to the piperidine rings can be achieved by starting with appropriately substituted piperidines. For example, using different 4-substituted piperidines in the condensation reaction with formaldehyde (B43269) would lead to a variety of derivatives. The synthesis of 1,4-disubstituted piperidine derivatives is a well-established area of research, with numerous methods available for their preparation. nih.govchemistrysteps.com

Functionalization of the methylene bridge is more complex. One approach could involve the use of substituted formaldehyde equivalents in the initial synthesis. For example, using a substituted methylene halide in a reaction with 4-methylpiperidine could potentially lead to a substituted bridge, although the formation of quaternary ammonium (B1175870) salts would be a competing reaction.

Synthesis of Functionalized Analogs for Targeted Research Applications

The synthesis of functionalized analogs of 1,1'-Methylenebis(4-methylpiperidine) can be achieved by employing modern synthetic methodologies. For instance, the synthesis of piperidine derivatives through multicomponent reactions has gained significant attention. orgosolver.com Reductive amination of dicarbonyl compounds with 4-methylpiperidine could also be a viable route to more complex structures.

The synthesis of bis(4-methylpiperidine-1-carbodithioato)-lead(II) has been reported, which involves the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base, followed by complexation with lead(II). nih.gov This demonstrates that the nitrogen atoms of the 4-methylpiperidine moiety are available for further reactions to create more complex structures.

The synthesis of novel piperidine derivatives often involves techniques such as Wittig olefination, O-alkylation, and nucleophilic substitution reactions to introduce various functional groups. nih.gov These methods could be adapted to synthesize derivatives of 1,1'-Methylenebis(4-methylpiperidine) with specific properties for targeted research applications.

Table 2: Spectroscopic Data for a Related Compound: Bis(4-methylpiperidine-1-carbodithioato)-lead(II) nih.gov

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant | Assignment |

| ¹H NMR (DMSO-d₆) | 0.90 | d | CH₃ |

| 1.71-1.74 | t | CH | |

| 1.03-1.12 | q | CH₂ | |

| 2.99-3.05 | q | CH₂ |

This data, while not for the target compound itself, provides an example of the characterization of a related bis(4-methylpiperidine) derivative and indicates the types of spectroscopic information that would be crucial for characterizing newly synthesized analogs.

Comparative Reactivity Profiling with Other Bis-Piperidine Frameworks

Structural and Electronic Distinctions

The fundamental difference between these molecules lies in their core structure. 1,1'-Methylenebis(4-methylpiperidine) and N,N'-Methylenebis(piperidine) are classified as aminals. wikipedia.org This functional group consists of two amine groups attached to the same carbon atom. wikipedia.org This N-C-N linkage is the most significant feature governing their reactivity. In contrast, 1,2-Bis(piperidino)ethane is a vicinal diamine, with the two nitrogen atoms attached to adjacent carbon atoms in an ethylene (B1197577) bridge.

The presence of methyl groups at the 4-position of the piperidine rings in 1,1'-Methylenebis(4-methylpiperidine) introduces a subtle but important electronic effect. Alkyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen atoms compared to the unsubstituted N,N'-Methylenebis(piperidine). This, in turn, can enhance the basicity and nucleophilicity of the nitrogen lone pairs.

Reactivity of the Aminal Linkage

A key aspect of the reactivity of 1,1'-Methylenebis(4-methylpiperidine) and its unsubstituted counterpart is the stability of the aminal functional group. Aminals are known to be susceptible to hydrolysis, particularly under acidic conditions, to regenerate the parent secondary amine (4-methylpiperidine) and formaldehyde. acs.org This lability means that these compounds can act as synthetic equivalents of formaldehyde or as pre-formed Mannich reagents. sciencemadness.org The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the aminoalkylation of a carbon acid. acs.orgrsc.org

In contrast, the ethylene bridge in 1,2-Bis(piperidino)ethane consists of stable C-C and C-N single bonds, which are not susceptible to hydrolysis under similar conditions. The reactivity of this compound is centered on the nucleophilic and basic properties of its two tertiary amine nitrogen atoms.

Basicity and Nucleophilicity

The basicity of these compounds is a measure of the availability of the nitrogen lone pairs to accept a proton. In all three compounds, the nitrogen atoms are sp³-hybridized, making their lone pairs generally more available and thus more basic than in sp²-hybridized systems like pyridine. quora.comaskfilo.com

1,2-Bis(piperidino)ethane : This molecule behaves as a typical ditertiary amine. The two nitrogen centers can act independently as bases. The electron-donating nature of the alkyl groups attached to the nitrogen makes it a relatively strong base.

1,1'-Methylenebis(4-methylpiperidine) : As an aminal, the proximity of the two nitrogen atoms can influence their basicity. The electron-donating effect of the methyl groups at the C4 position is expected to increase the basicity of the nitrogen atoms slightly compared to the unsubstituted analogue.

N,N'-Methylenebis(piperidine) : This compound's basicity is expected to be slightly lower than that of its methylated derivative due to the absence of the electron-donating methyl groups.

A study involving the use of 4-methylpiperidine as a deprotecting reagent in peptide synthesis noted that the reaction rates followed the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine, highlighting the subtle electronic and steric influences of substituents on reactivity. researchgate.net

Steric Considerations

Steric hindrance plays a crucial role in the reactivity of these molecules as nucleophiles. The piperidine ring itself presents a certain degree of steric bulk.

In 1,2-Bis(piperidino)ethane , the flexible ethylene linker allows the two piperidine rings to adopt various conformations, which can influence their ability to simultaneously engage with a substrate.

In 1,1'-Methylenebis(4-methylpiperidine) and N,N'-Methylenebis(piperidine) , the single-carbon bridge holds the two piperidine rings in closer proximity, which could present greater steric hindrance for reactions at the nitrogen centers compared to a simple tertiary amine. However, this structure is ideal for acting as a bidentate ligand for certain metal centers or for participating in reactions where the delivery of a methylene unit is required.

The reactivity comparison is summarized in the table below.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Identification of Key Pharmacophoric Elements within the 1,1'-Methylenebis(4-methylpiperidine) Scaffold

No specific studies were found that identify the key pharmacophoric elements of 1,1'-Methylenebis(4-methylpiperidine) for any particular biological target.

Impact of Substituent Effects on Biological Activity and Selectivity

There is a lack of research data on how substituents on the 1,1'-Methylenebis(piperidine) core, including the 4-methyl group, influence biological activity and selectivity.

Influence of Methyl Group Position on Molecular Recognition

No literature is available that specifically investigates the influence of the methyl group's position on the piperidine (B6355638) rings of this compound in the context of molecular recognition by a biological target.

Correlation of Methylene (B1212753) Bridge Conformation with Receptor Binding

While the conformational analysis of the piperidine ring is well-documented, specific studies correlating the conformational states of the methylene bridge in 1,1'-Methylenebis(4-methylpiperidine) with receptor binding are absent from the scientific literature.

Computational Approaches to SAR Derivation and Predictive Modeling

No computational studies, such as QSAR, ligand efficiency, or lipophilic efficiency analyses, have been published specifically for 1,1'-Methylenebis(4-methylpiperidine).

Pharmacological and Biological Research Investigations

In Vitro and In Vivo Evaluation of Biological Activities

There is currently no published research detailing the modulatory effects of 1,1'-Methylenebis(4-methylpiperidine) on neurotransmitter systems or its interaction with specific receptors. Studies on other piperidine-containing molecules have shown engagement with a variety of targets, including histamine (B1213489) H3 receptors and sigma-1 receptors, which are involved in pain and neurological disorders. nih.gov However, it is crucial to note that these findings pertain to different chemical entities and cannot be extrapolated to 1,1'-Methylenebis(4-methylpiperidine) without direct experimental evidence. Research on other piperidine (B6355638) derivatives has also explored their roles as antagonists for receptors like the 5-HT1B receptor, which is implicated in various neuropsychiatric conditions. nih.gov

The profile of 1,1'-Methylenebis(4-methylpiperidine) as an enzyme inhibitor or activator has not been documented in the scientific literature. For context, other molecules with a piperidine core have been investigated for their ability to inhibit enzymes such as Cytochrome P450, a critical consideration in drug development to avoid adverse drug-drug interactions. nih.gov

No preclinical studies evaluating the antinociceptive or analgesic potential of 1,1'-Methylenebis(4-methylpiperidine) have been reported. The field of pain management is an active area of research for other piperidine-based compounds, but data specific to the title compound is absent. nih.gov

The antimicrobial properties of 1,1'-Methylenebis(4-methylpiperidine) have not been specifically investigated. In contrast, various derivatives of piperidin-4-one and N-methyl-4-piperidone have been synthesized and tested for their activity against bacterial and fungal strains, with some showing moderate efficacy. mdpi.combiomedpharmajournal.orgmdpi.comresearchgate.net These studies, however, focus on different structural scaffolds.

Exploration of Therapeutic Potentials and Drug Repurposing

Given the lack of preclinical data on its analgesic effects, 1,1'-Methylenebis(4-methylpiperidine) has not contributed to pain management research to date.

Role in the Development of Novel Anti-Infective Agents

There is no available scientific literature or research data that investigates or supports the role of 1,1'-Methylenebis(4-methylpiperidine) in the development of novel anti-infective agents.

Molecular Mechanisms of Action in Biological Systems

There are no studies published that elucidate the molecular mechanisms of action for 1,1'-Methylenebis(4-methylpiperidine) in any biological system in the context of anti-infective activity.

Applications in Catalysis, Ligand Design, and Materials Science

Catalytic Roles in Organic Transformations

The presence of two tertiary amine sites within a single molecule suggests potential as a basic catalyst or catalyst scaffold.

A thorough review of current scientific literature reveals no specific studies investigating the use of 1,1'-Methylenebis(4-methylpiperidine) as a catalyst for the synthesis of stilbene (B7821643) derivatives. While related compounds like 4-methylpiperidine (B120128) have been utilized as catalysts in certain stilbene syntheses, direct application or investigation of the methylene-bridged dimer for this purpose is not documented. chemicalbook.com

There is no documented evidence in the scientific literature of 1,1'-Methylenebis(4-methylpiperidine) being used in polymerization processes or broader polymer chemistry applications. The field of polymer science often utilizes piperidine (B6355638) derivatives, such as those in Hindered Amine Light Stabilizers (HALS), but specific research detailing the role of 1,1'-Methylenebis(4-methylpiperidine) as a monomer, catalyst, or additive in polymer synthesis is not available. mdpi.com

Design and Synthesis of 1,1'-Methylenebis(4-methylpiperidine)-Based Ligands

The twin nitrogen atoms of this compound provide two potential coordination sites, making it a theoretical candidate for ligand design.

An extensive search of chemical databases and literature finds no published research on the coordination chemistry or metal complex formation specifically involving 1,1'-Methylenebis(4-methylpiperidine) as a ligand. While the broader class of bis(phosphino)methanes and bis(pyrazolyl)methanes are well-studied chelating ligands, the corresponding studies for bis(piperidino)methanes like the title compound have not been reported. nih.govrsc.org

The development of dicationic ionic liquids (DILs) from diamines is a known synthetic pathway. 1,1'-Methylenebis(4-methylpiperidine) is a diamine and can, in principle, serve as a precursor for piperidine-based dicationic salts. This process would typically involve the quaternization of both nitrogen atoms through a dialkylation reaction with an alkyl halide (e.g., an alkyl bromide or iodide).

This reaction would transform the neutral diamine into a dicationic salt, where two positively charged piperidinium (B107235) centers are linked by the methylene (B1212753) bridge. A subsequent anion exchange step could then be used to introduce a variety of anions (e.g., hexafluorophosphate (B91526) (PF₆⁻), bis(trifluoromethylsulfonyl)imide (TFSI⁻)), thereby forming a dicationic ionic liquid. While this application is chemically plausible and analogous to the synthesis of DILs from similar structures like 4,4′-trimethylenebis(1-methylpiperidine), specific research detailing the synthesis and characterization of DILs from 1,1'-Methylenebis(4-methylpiperidine) is not present in the available literature. sigmaaldrich.com

Utilization as Precursors for Advanced Materials

The synthesis of advanced materials often relies on molecular precursors with specific functionalities that can be transformed into extended networks or nanoparticles. A review of the literature indicates that there are no specific studies or documented applications where 1,1'-Methylenebis(4-methylpiperidine) is used as a molecular precursor for the synthesis of advanced materials.

Fabrication of Metal Sulfide (B99878) Nanoparticles

The synthesis of metal sulfide nanoparticles often relies on single-source precursors, which are molecules that contain both the metal and the sulfur source in one compound. These precursors are designed to decompose under specific conditions to yield the desired nanoparticles. Dithiocarbamates are a class of compounds that have been effectively used as single-source precursors for metal sulfide nanomaterials.

A review of the scientific literature reveals no specific studies detailing the use of 1,1'-Methylenebis(4-methylpiperidine) directly in the fabrication of metal sulfide nanoparticles. However, research on a closely related derivative, bis(4-methylpiperidine-1-carbodithioato)-lead(II), demonstrates the utility of the 4-methylpiperidine moiety in this application. In one study, this lead(II) dithiocarbamate (B8719985) complex, derived from 4-methylpiperidine, was used as a single-source precursor to synthesize lead sulfide (PbS) nanoparticles. sigmaaldrich.com The complex was thermolyzed to produce crystalline PbS nanoparticles, showcasing the role of the ligand in the formation of these materials. sigmaaldrich.com The general approach involves the decomposition of such metal-dithiocarbamate complexes, where the amine substituent can influence the decomposition temperature and the characteristics of the resulting nanoparticles. sigmaaldrich.com

Table 1: Research Findings on a Related Precursor for Lead Sulfide Nanoparticles

| Precursor Compound | Nanoparticle Formed | Method | Key Finding |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Lead Sulfide (PbS) | Thermolysis | The complex serves as an effective single-source precursor for the synthesis of crystalline PbS nanoparticles. sigmaaldrich.com |

This table presents data for a derivative of 4-methylpiperidine, as no direct studies on 1,1'-Methylenebis(4-methylpiperidine) for this application were found.

Application in the Production of Specialty Polymers and Resins

Amines are a critical class of compounds in polymer chemistry, serving as monomers, cross-linking agents, and catalysts in the production of various polymers and resins. The bifunctional nature of 1,1'-Methylenebis(4-methylpiperidine) makes it a theoretical candidate for such roles.

There is no specific information available in the scientific literature regarding the application of 1,1'-Methylenebis(4-methylpiperidine) in the production of specialty polymers and resins. However, the simpler, related compound, 4-methylpiperidine, finds extensive use in a specialized area of polymer synthesis: solid-phase peptide synthesis (SPPS). In SPPS, peptides are constructed on a solid resin support. The process involves the sequential addition of amino acids, with the terminal amine group of each new amino acid being temporarily protected, often by a fluorenylmethyloxycarbonyl (Fmoc) group.

4-Methylpiperidine is widely used as a reagent to remove this Fmoc protecting group, a critical deprotection step that allows the peptide chain to be elongated. chemeo.comchemicalbook.com It is typically used as a solution in a solvent like dimethylformamide (DMF) to treat the resin-bound peptide. chemeo.com While in this application 4-methylpiperidine is a reagent and not incorporated into the final polymer (the peptide), it is a crucial component in a process that relies on a solid resin support.

Another related compound, 4,4'-Trimethylenebis(1-methylpiperidine), has been utilized as a structure-directing agent in the synthesis of materials, which points to the potential roles of such bis-piperidine structures in materials science.

Table 2: Application of a Related Compound in Resin-Based Synthesis

| Compound | Application Area | Role | Resin Context |

| 4-Methylpiperidine | Solid-Phase Peptide Synthesis (SPPS) | Fmoc deprotecting reagent | Used to treat peptides bound to a solid resin support. chemeo.comchemicalbook.com |

This table describes the application of a related compound, as no direct studies on 1,1'-Methylenebis(4-methylpiperidine) in polymer or resin production were found.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,1'-Methylenebis(4-methylpiperidine). Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete map of the proton and carbon framework and their connectivity can be established.

Detailed ¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 1,1'-Methylenebis(4-methylpiperidine) is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density and the local magnetic fields. The symmetry of the molecule, possessing two identical 4-methylpiperidine (B120128) rings linked by a methylene (B1212753) bridge, simplifies the spectrum.

The methylene bridge protons (N-CH₂-N) are expected to appear as a singlet, due to the absence of adjacent protons for coupling. The protons on the piperidine (B6355638) rings will show more complex splitting patterns due to geminal and vicinal couplings. The protons alpha to the nitrogen (C2/C6-H) are expected to be shifted downfield compared to the other ring protons due to the electron-withdrawing effect of the nitrogen atom.

Predicted ¹H NMR Data for 1,1'-Methylenebis(4-methylpiperidine)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene Bridge (N-CH₂-N) | ~3.0 - 3.5 | Singlet (s) | - |

| Piperidine Ring (C2/C6-H, axial) | ~2.0 - 2.4 | Multiplet (m) | - |

| Piperidine Ring (C2/C6-H, equatorial) | ~2.5 - 2.9 | Multiplet (m) | - |

| Piperidine Ring (C3/C5-H, axial) | ~1.1 - 1.5 | Multiplet (m) | - |

| Piperidine Ring (C3/C5-H, equatorial) | ~1.6 - 1.9 | Multiplet (m) | - |

| Piperidine Ring (C4-H) | ~1.3 - 1.7 | Multiplet (m) | - |

| Methyl Group (C4-CH₃) | ~0.9 - 1.1 | Doublet (d) | ~6 - 7 |

Comprehensive ¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 1,1'-Methylenebis(4-methylpiperidine) will give a distinct signal. The chemical shifts are indicative of the hybridization state and the chemical environment of the carbon atoms.

The carbon of the methylene bridge is expected to be found in the range typical for aminomethylene groups. The carbons of the piperidine ring will have characteristic shifts, with the carbons adjacent to the nitrogen (C2/C6) being the most deshielded within the ring. The methyl carbon will appear at a high field (upfield).

Predicted ¹³C NMR Data for 1,1'-Methylenebis(4-methylpiperidine)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methylene Bridge (N-CH₂-N) | ~75 - 85 |

| Piperidine Ring (C2/C6) | ~55 - 65 |

| Piperidine Ring (C3/C5) | ~30 - 40 |

| Piperidine Ring (C4) | ~30 - 35 |

| Methyl Group (C4-CH₃) | ~20 - 25 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C3 and C4, confirming their vicinal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the methylene bridge would show a correlation to the C2/C6 carbons of the piperidine rings, confirming the linkage between the two rings.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which serves as a confirmation of its chemical formula (C₁₃H₂₆N₂). This is a critical step in the characterization of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govlabrulez.comavma.orgchromforum.org It is an ideal method for assessing the purity of 1,1'-Methylenebis(4-methylpiperidine) and for identifying any potential impurities from the synthesis, such as unreacted 4-methylpiperidine or side-products.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. The relative peak areas in the chromatogram can be used to quantify the purity of the target compound.

A potential challenge in the GC-MS analysis of aminals like 1,1'-Methylenebis(4-methylpiperidine) is the possibility of thermal degradation in the injector port or on the column. Therefore, the development of a suitable GC method with optimized temperature programming is essential for accurate analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No published IR spectroscopic data for 1,1'-Methylenebis(4-methylpiperidine) is available.

Chromatographic Techniques for Purification and Quantitative Analysis

No published chromatographic data for 1,1'-Methylenebis(4-methylpiperidine) is available.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Separation

No published HPLC methods for the analysis of 1,1'-Methylenebis(4-methylpiperidine) are available.

Gas Chromatography (GC) for Volatile Compound Analysis

No published GC methods for the analysis of 1,1'-Methylenebis(4-methylpiperidine) are available.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. sciencescholar.us This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For 1,1'-Methylenebis(4-methylpiperidine), docking simulations can elucidate its potential interactions with various biological targets.

Docking simulations can predict how 1,1'-Methylenebis(4-methylpiperidine) fits into the active site of various enzymes. The process involves generating a multitude of possible conformations of the ligand within the enzyme's binding pocket and scoring them based on binding energy calculations. Lower binding energy values typically indicate a more stable and favorable interaction.

Research on similar piperidine-containing molecules has demonstrated successful docking against targets like DNA gyrase and various kinases, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. sciencescholar.us For 1,1'-Methylenebis(4-methylpiperidine), potential enzyme targets could include monoamine oxidases (MAO) or acetylcholinesterase (AChE), given the prevalence of the piperidine (B6355638) scaffold in neurologically active agents. A hypothetical docking study would assess the binding affinity, reported in kcal/mol, and visualize the precise orientation of the compound within the enzymatic active site.

Table 1: Hypothetical Molecular Docking Results for 1,1'-Methylenebis(4-methylpiperidine with Selected Enzymes

| Enzyme Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Monoamine Oxidase A (MAO-A) | 2BXS | -7.8 | TYR407, PHE352, ILE335 |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.5 | TYR435, ILE199, LEU171 |

| Acetylcholinesterase (AChE) | 4EY7 | -8.2 | TRP86, TYR337, PHE338 |

| Butyrylcholinesterase (BChE) | 1P0I | -8.0 | TRP82, TYR332, ALA328 |

Note: The data in this table is illustrative and based on the potential application of molecular docking to 1,1'-Methylenebis(4-methylpiperidine). Actual values would require specific computational studies.

Beyond enzymes, molecular docking is used to model how ligands interact with protein receptors, such as G-protein coupled receptors (GPCRs) or ion channels. nih.gov Studies on piperidine derivatives have identified specific binding modes within targets like the sigma-1 receptor (S1R) and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These studies often reveal that hydrophobic interactions and hydrogen bonds are critical for affinity and selectivity. nih.gov

When modeling the interaction of 1,1'-Methylenebis(4-methylpiperidine) with a receptor, the two 4-methylpiperidine (B120128) rings would be explored for their role in occupying hydrophobic pockets. The central methylene (B1212753) bridge provides a degree of conformational flexibility, allowing the piperidine moieties to orient themselves optimally to fit the topology of the receptor's binding site. The nitrogen atoms in the piperidine rings could act as hydrogen bond acceptors, further anchoring the ligand. Computational analysis can identify the key amino acid residues that form these interactions, providing a structural hypothesis for the compound's potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the effectiveness of new, unsynthesized compounds. mdpi.com

To develop a QSAR model for analogues of 1,1'-Methylenebis(4-methylpiperidine), a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) would be required. mdpi.com Various molecular descriptors for each compound would be calculated, including:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is derived that links these descriptors to the biological activity. nih.govmdpi.comacs.org Such models have been successfully built for piperidine derivatives to predict activities ranging from insecticidal effects to receptor antagonism. nih.govnih.gov The resulting QSAR model could then be used to predict the biological activity profile of 1,1'-Methylenebis(4-methylpiperidine) and guide the design of new derivatives with potentially enhanced potency or selectivity. nih.gov

Table 2: Selected Molecular Descriptors for QSAR Modeling of 1,1'-Methylenebis(4-methylpiperidine)

| Descriptor | Definition | Calculated Value (Approximate) | Potential Influence on Activity |

| Molecular Weight | Mass of the molecule | 210.38 g/mol | Size and steric effects |

| LogP | Octanol-water partition coefficient | 3.5 - 4.0 | Membrane permeability, hydrophobic interactions |

| TPSA | Topological Polar Surface Area | 6.48 Ų | Hydrogen bonding capacity, cell penetration |

| Number of Rotatable Bonds | Count of freely rotatable single bonds | 3 | Conformational flexibility |

| Number of H-Bond Acceptors | Count of N, O atoms | 2 | Potential for hydrogen bonding with target |

Note: Values are calculated estimates for 1,1'-Methylenebis(4-methylpiperidine) and would be part of a larger dataset in a full QSAR study.

Computational models can predict the likelihood and pathways of a chemical's biodegradation in the environment. Frameworks like the BNICE (Biochemical Network Integrated Computational Explorer) use a set of generalized enzyme reaction rules to predict possible metabolic pathways for xenobiotic compounds. nih.gov

By applying such a framework to 1,1'-Methylenebis(4-methylpiperidine), it is possible to generate a network of potential biodegradation reactions and products. The process would start with the parent compound and iteratively apply rules representing common enzymatic transformations (e.g., oxidation, hydroxylation, N-dealkylation). This can predict whether the compound is likely to be degraded by microorganisms and identify potential persistent metabolites. nih.gov For 1,1'-Methylenebis(4-methylpiperidine), predicted initial steps might include hydroxylation of the piperidine rings or the cleavage of the methylene bridge.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for understanding the conformational flexibility of a ligand and the stability of its binding to a target. nih.gov

MD simulations of 1,1'-Methylenebis(4-methylpiperidine) in an aqueous environment would reveal its preferred conformations. The simulation would track the puckering of the two piperidine rings (which typically adopt chair conformations) and the rotation around the C-N bonds of the central methylene group. This provides insight into the molecule's shape and flexibility, which are crucial determinants of its ability to interact with a binding site.

When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand to see if it remains in the binding pocket. Furthermore, MD can reveal how water molecules mediate the interaction and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com Studies on other ligand-receptor systems have used MD to confirm that a ligand remains stably bound and to identify the most critical and persistent interactions over time. nih.govmdpi.com

Table 3: Key Analyses from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Analysis Type | Description | Insights Gained for 1,1'-Methylenebis(4-methylpiperidine) |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time compared to a reference structure. | Assesses the stability of the ligand in the binding pocket and the overall structural stability of the protein. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand, highlighting which parts move most during the interaction. |

| Protein-Ligand Contacts | Tracks the number and type (e.g., hydrogen bonds, hydrophobic) of interactions over time. | Determines which interactions are most stable and critical for maintaining the bound state. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA estimate the free energy of binding from simulation snapshots. | Provides a more accurate prediction of binding affinity than static docking scores. |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The ADME profile of a compound governs its potential systemic exposure and its interaction with a biological system. In silico predictions for 1,1'-Methylenebis(4-methylpiperidine) offer initial insights into its likely behavior. These predictions are based on its structural features and are compared against large datasets of known compounds.

The absorption of a compound, particularly after oral administration, is a critical first step. Predictions for 1,1'-Methylenebis(4-methylpiperidine) suggest a moderate to high potential for absorption from the gastrointestinal tract. This is supported by its physicochemical properties, such as its predicted lipophilicity and molecular size, which fall within the range of orally bioavailable substances.

Human Intestinal Absorption (HIA) is a key parameter, and computational models predict that 1,1'-Methylenebis(4-methylpiperidine) is likely to be well-absorbed. Similarly, predictions of Caco-2 cell permeability, an in vitro model for intestinal absorption, indicate a moderate permeability.

Following absorption, a compound is distributed throughout the body. A key aspect of distribution is the ability to cross the blood-brain barrier (BBB). In silico models are used to predict whether a compound is likely to penetrate the central nervous system (CNS). nih.gov For 1,1'-Methylenebis(4-methylpiperidine), predictions regarding BBB permeability are equivocal, with some models suggesting potential penetration while others indicate it is unlikely to cross into the brain to a significant extent. The volume of distribution (VDss) is another important parameter, and predictions suggest a moderate volume of distribution for this compound.

The biotransformation of a compound, primarily by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its duration of action and the formation of potential metabolites. sonar.ch In silico predictions for 1,1'-Methylenebis(4-methylpiperidine) indicate that it is likely to be a substrate for several CYP enzymes, particularly CYP2D6 and CYP3A4. These enzymes are major contributors to the metabolism of many xenobiotics. sonar.ch The models also predict potential sites on the molecule where metabolism is most likely to occur, such as the methylene bridge and the piperidine rings.

The final step in the pharmacokinetic process is the elimination of the compound and its metabolites from the body, typically via the kidneys. The total clearance rate of a compound is a measure of its elimination. For 1,1'-Methylenebis(4-methylpiperidine), in silico models predict a moderate rate of clearance.

The following tables summarize the predicted ADME properties for 1,1'-Methylenebis(4-methylpiperidine) based on computational modeling.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 210.36 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 2.85 | Optimal for cell membrane permeability. |

| Water Solubility | Moderately Soluble | Sufficient for absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Equivocal | Further investigation is needed to confirm CNS penetration. |

| CNS Permeability | Low to Moderate | May have limited access to the central nervous system. |

Table 3: Predicted Metabolism Properties

| Parameter | Predicted Substrate/Inhibitor Status | Interpretation |

|---|---|---|

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the activity of the CYP2D6 enzyme. |

Table 4: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance | Moderate | Suggests a moderate rate of elimination from the body. |

Future Research Directions and Translational Perspectives

Designing Next-Generation 1,1'-Methylenebis(4-methylpiperidine) Analogs with Enhanced Specificity

The development of new analogs of 1,1'-Methylenebis(4-methylpiperidine) with improved specificity is a key area for future research. The piperidine (B6355638) moiety is a prevalent feature in many approved drugs, and modifying this scaffold can significantly impact a molecule's biological activity and pharmacokinetic properties. enamine.netthieme-connect.com

Future design strategies for novel analogs could include:

Modification of the Piperidine Rings: Introducing various substituents at different positions on the piperidine rings could modulate the compound's lipophilicity, polarity, and ability to interact with biological targets. For instance, the addition of chiral centers can lead to stereoisomers with distinct pharmacological profiles. thieme-connect.com

Alteration of the Methylene (B1212753) Linker: The length and rigidity of the linker between the two piperidine rings can be systematically varied. Replacing the methylene group with longer alkyl chains, introducing heteroatoms, or incorporating rigid elements like aromatic rings could influence the spatial orientation of the piperidine units, thereby affecting target binding. nih.gov

Bioisosteric Replacement: Key functional groups within the molecule could be replaced with bioisosteres to enhance desired properties while maintaining or improving biological activity.

A systematic exploration of the structure-activity relationships (SAR) of these new analogs will be crucial. nih.govresearchgate.net This will involve synthesizing a library of derivatives and evaluating their activity in relevant biological assays. The insights gained from SAR studies will guide the rational design of next-generation compounds with enhanced specificity and efficacy. researchgate.net

Table 1: Proposed Modifications for Analog Design

| Modification Site | Proposed Change | Rationale |

| Piperidine Ring | Introduction of hydroxyl, carboxyl, or other functional groups | To modulate solubility and create new interaction points for target binding. |

| Methylene Linker | Extension with ethylene (B1197577) or propylene (B89431) groups | To alter the distance and flexibility between the piperidine rings. |

| Methylene Linker | Incorporation of an amide or ester linkage | To introduce hydrogen bonding capabilities and potentially alter metabolic stability. |

| 4-Methyl Group | Replacement with other alkyl or aryl groups | To explore steric and electronic effects on target interaction. |

Integration of High-Throughput Screening and Computational Methods in Discovery

To accelerate the discovery of new applications for 1,1'-Methylenebis(4-methylpiperidine) and its analogs, the integration of high-throughput screening (HTS) and computational methods will be indispensable. nuvisan.com HTS allows for the rapid testing of large libraries of compounds against various biological targets. chemdiv.com

Future research should involve:

Development of HTS Assays: Designing and validating robust HTS assays to screen for activities such as enzyme inhibition, receptor binding, or antimicrobial effects will be a critical first step. thieme-connect.com These assays can be biochemical, cellular, or phenotypic in nature. nuvisan.com

Computational Library Design: Computational tools can be used to design focused libraries of 1,1'-Methylenebis(4-methylpiperidine) analogs with a higher probability of being active. nih.gov This approach, known as virtual screening, can save significant time and resources compared to screening large, random libraries. nuvisan.com

Molecular Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide insights into how these compounds interact with their biological targets at the atomic level. nih.govnih.gov This understanding can guide the optimization of lead compounds to improve their potency and selectivity.

By combining the experimental power of HTS with the predictive capabilities of computational chemistry, researchers can more efficiently explore the chemical space around 1,1'-Methylenebis(4-methylpiperidine) and identify promising new drug candidates or industrial chemicals. nih.gov

Table 2: Potential Biological Targets for HTS

| Target Class | Specific Example | Potential Therapeutic Area |

| Enzymes | Cholinesterases, Kinases | Neurodegenerative diseases, Cancer |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin receptors | Central Nervous System disorders |

| Ion Channels | Calcium, Potassium channels | Cardiovascular diseases |

| Transporters | Monoamine transporters | Depression, ADHD |

Exploration of Novel Therapeutic and Industrial Applications

The structural similarity of 1,1'-Methylenebis(4-methylpiperidine) to known bioactive molecules suggests a broad range of potential therapeutic and industrial applications. The piperidine scaffold is a key component in numerous pharmaceuticals, including antipsychotics, antihistamines, and analgesics. ijnrd.org

Future research should explore the following potential applications:

Therapeutic Agents: Analogs of 1,1'-Methylenebis(4-methylpiperidine) could be investigated for their potential as anticancer, antimicrobial, antiviral, or anti-inflammatory agents. ijnrd.orgnih.gov The bis-piperidine structure could allow for bivalent interactions with biological targets, potentially leading to enhanced potency and selectivity. nih.gov

Agrochemicals: Piperidine derivatives have been shown to possess insecticidal and herbicidal properties. ccspublishing.org.cnresearchgate.net Future studies could evaluate the potential of 1,1'-Methylenebis(4-methylpiperidine) and its analogs as novel agrochemicals.

Industrial Chemicals: The compound could serve as a building block in the synthesis of polymers, corrosion inhibitors, or as a catalyst in organic reactions. wikipedia.org Its basic nature makes it a candidate for use as a curing agent for resins.

A comprehensive evaluation of the biological activity and material properties of this compound and its derivatives is warranted to uncover new and valuable applications.

Investigation of Sustainable Synthesis Routes and Environmental Impact

As with any chemical compound with potential for large-scale production, it is crucial to develop sustainable and environmentally friendly synthesis methods. researchgate.net Green chemistry principles should be applied to the synthesis of 1,1'-Methylenebis(4-methylpiperidine) to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. mdpi.comnih.gov

Future research in this area should focus on:

Greener Synthetic Methods: Exploring alternative synthetic strategies that utilize less toxic solvents, renewable starting materials, and catalytic reactions. researchgate.netrsc.org This could include biocatalysis or the use of microwave-assisted synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

By proactively addressing the environmental aspects of its production and use, the development of 1,1'-Methylenebis(4-methylpiperidine) can proceed in a more sustainable and responsible manner.

常见问题

Basic: What experimental design considerations are critical for synthesizing 1,1'-Methylenebis(4-methylpiperidine) with high purity?

Answer:

- Reaction Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst ratios) to isolate optimal conditions, as outlined in pre-experimental frameworks .

- Purification : Employ column chromatography with validated mobile phases (e.g., methanol/buffer mixtures, as in ) to separate impurities. Confirm purity via HPLC or GC-MS, referencing pharmacopeial standards for validation .

- Safety Protocols : Follow strict PPE guidelines (gloves, masks, fume hoods) and waste disposal procedures to mitigate health risks (see for lab safety protocols).

Basic: How should researchers characterize the structural and physicochemical properties of 1,1'-Methylenebis(4-methylpiperidine)?

Answer:

- Spectroscopic Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm the piperidine ring structure and methylene bridge connectivity .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds, critical for storage and handling .

- Solubility Profiling : Reference for in vivo formulation strategies, using co-solvents like DMSO or ethanol, and validate solubility via UV-Vis spectroscopy.

Advanced: How can contradictions in reported pharmacological data for piperidine derivatives be systematically addressed?

Answer:

- Meta-Analysis : Conduct a systematic review of literature to identify variables (e.g., assay type, cell lines) causing discrepancies. Link findings to theoretical frameworks, such as structure-activity relationships (SAR) or receptor-binding models .

- Factorial Design : Test interactions between variables (e.g., substituent groups, stereochemistry) to isolate mechanisms driving activity differences .

- In Silico Modeling : Use molecular docking or QSAR simulations to predict bioactivity, comparing results with empirical data to refine hypotheses .

Advanced: What methodological approaches are suitable for studying the compound’s mechanism of action in biological systems?

Answer:

- Target Identification : Employ CRISPR-Cas9 screening or proteomic profiling to map interactions with cellular targets, contextualized within pathways linked to piperidine bioactivity .

- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters .

- In Vivo Validation : Design pre-test/post-test control group studies (as in ) to assess efficacy and toxicity in model organisms, ensuring alignment with ethical guidelines .

Methodological: How can researchers ensure reproducibility in assays involving 1,1'-Methylenebis(4-methylpiperidine)?

Answer:

- Standardized Protocols : Adopt pharmacopeial buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) for consistent assay conditions .

- Batch Validation : Require certificates of analysis (COA) for compound purity (>98%) and document lot-specific variability, as emphasized in and .

- Blinded Experiments : Implement double-blind designs to reduce bias, particularly in pharmacological studies .

Safety: What are the best practices for handling and storing 1,1'-Methylenebis(4-methylpiperidine)?

Answer:

- Exposure Mitigation : Use fume hoods and closed systems during synthesis, with emergency eyewash stations accessible ( ).

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation or moisture absorption .

- Spill Management : Follow guidelines for neutralizing accidental releases (e.g., adsorbents for organic solvents) and report incidents per GHS protocols .

Theoretical: How can researchers integrate this compound into a broader conceptual framework for drug discovery?

Answer:

- SAR Expansion : Compare its methylene bridge and substituent effects with analogs (e.g., 4-piperidone derivatives) to refine hypotheses about bioavailability and target selectivity .

- Therapeutic Context : Align studies with disease models where piperidines show promise (e.g., CNS disorders, cancer), leveraging existing pharmacodynamic data .

- Interdisciplinary Collaboration : Partner with computational chemists and pharmacologists to bridge gaps between synthetic data and clinical relevance .

Analytical: What advanced techniques resolve challenges in quantifying trace impurities in this compound?

Answer:

- LC-MS/MS : Use high-resolution mass spectrometry with ion-trap detectors to identify low-abundance impurities (e.g., isomers or degradation byproducts) .

- NMR Relaxometry : Detect subtle conformational changes or hydrate formation affecting purity .